4-Bromo-2-(2-nitroethenyl)phenol is a chemical compound characterized by the presence of a bromine atom, a nitroethenyl group, and a phenolic structure. This compound is of interest in various scientific fields due to its unique structural features and potential applications.
The compound can be synthesized through various methods involving different reagents and conditions. Notable sources for its synthesis include patents and scientific literature that outline specific procedures and yields.
4-Bromo-2-(2-nitroethenyl)phenol belongs to the class of organic compounds known as nitrophenols, which are derivatives of phenolic compounds containing nitro groups. It is classified as a halogenated phenol due to the presence of the bromine atom.
The synthesis of 4-Bromo-2-(2-nitroethenyl)phenol can be achieved through several routes. One common method involves the bromination of 2-nitrophenol followed by the introduction of a nitroethenyl group via a condensation reaction.
The molecular formula for 4-Bromo-2-(2-nitroethenyl)phenol is . Its structure features:
CCOC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)O
4-Bromo-2-(2-nitroethenyl)phenol can participate in various chemical reactions typical for phenolic compounds:
Reagents commonly used in these reactions include:
The mechanism by which 4-Bromo-2-(2-nitroethenyl)phenol exerts its effects typically involves:
4-Bromo-2-(2-nitroethenyl)phenol has several applications in scientific research:
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: